2-CHLORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE
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Overview
Description
2-Chloro-N-[2-(furan-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group at the second position and a furan-3-yl ethyl group at the nitrogen atom
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzamide group in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share structural similarities with benzamide, can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might influence the interaction of 2-chloro-N-(2-(furan-3-yl)ethyl)benzamide with its targets.
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, affecting multiple pathways .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that 2-chloro-n-(2-(furan-3-yl)ethyl)benzamide may also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(furan-3-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2-(furan-3-yl)ethylamine.
Reaction: The reaction is carried out in the presence of a base such as triethylamine. The 2-chlorobenzoyl chloride reacts with 2-(furan-3-yl)ethylamine to form the desired benzamide.
Conditions: The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(furan-3-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized furan derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[2-(furan-3-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(furan-2-yl)ethyl]benzamide
- 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide
- 2-chloro-N-[2-(pyridin-3-yl)ethyl]benzamide
Uniqueness
2-chloro-N-[2-(furan-3-yl)ethyl]benzamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(furan-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZSTNHQMGGMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=COC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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